
schweinfurthin G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Schweinfurthin G is a stilbenoid that is the 3-deoxy derivative of vedelianin. Isolated from Macaranga alnifolia, it exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is a cyclic ether, an organic heterotricyclic compound, a member of resorcinols and a stilbenoid. It derives from a vedelianin.
Aplicaciones Científicas De Investigación
Cytotoxicity and Cellular Impact
Schweinfurthin G, part of the schweinfurthin family, has been studied for its unique cytotoxic effects on cancer cells. Research has shown that schweinfurthins exhibit low nanomolar activities against several cell types, including human-derived glioblastoma cell lines, while having minimal impact on other cell lines at the same concentration levels. This selective cytotoxicity has led to the synthesis of various schweinfurthin analogues to explore different facets of the pharmacophore, particularly variations at the C-5 position, to understand their biological activity in cancer cell lines (Topczewski et al., 2011).
Synergistic Effects with Verapamil
Investigations into the mechanisms of schweinfurthins' action revealed a synergistic enhancement of growth inhibition when combined with the P-glycoprotein inhibitor verapamil, particularly in glioblastoma multiforme cell lines. This combination did not alter intracellular calcium concentrations, suggesting a P-glycoprotein-independent mechanism for the increased intracellular concentration of schweinfurthin analogs, thereby potentiating their growth inhibitory effects (Sheehy et al., 2015).
Selective Inhibition and Rho Signaling
Schweinfurthin A and its analogs have been found to selectively inhibit the proliferation of cells from central and peripheral nervous system tumors, including glioblastoma multiforme and neurofibromatosis type 1 tumor cells. This selectivity is partly attributed to the inhibition of growth factor–stimulated Rho signaling, which is crucial for cytoskeletal reorganization. The specific inhibition of Rho signaling suggests a targeted approach for schweinfurthin A in tumor cells with minimal effects on normal cells (Turbyville et al., 2010).
Interference with Trans-Golgi-Network Trafficking
Schweinfurthins have been observed to arrest trans-Golgi-network trafficking, leading to endoplasmic reticulum stress and suppression of PI3K activation and mTOR/RheB complex formation. This effect is linked to their binding activity to oxysterol-binding proteins, which play a role in vesicular trafficking. Such interference with cellular trafficking processes highlights a novel approach for targeting oncogenic signaling pathways in cancer therapy (Bao et al., 2015).
Mechanism of Cytotoxicity and Intracellular Quantification
A fluorescent schweinfurthin analogue, 3-deoxyschweinfurthin B-like p-nitro-bis-stilbene, has been utilized to study the mechanisms of schweinfurthins' cytotoxicity. This analogue induced apoptosis markers such as PARP and caspase-9 cleavage and increased the expression of endoplasmic reticulum chaperones, indicating the induction of cellular stress pathways. The use of fluorescent properties allows for the quantification of intracellular levels, offering insights into the cellular uptake and distribution of schweinfurthins (Kuder et al., 2012).
Lipid Modulation and Anticancer Activity
The schweinfurthin family has shown differential cytotoxicity against human cancer cell lines, with ongoing research exploring their effects in animal models of cancer. Schweinfurthins' impact on lipid metabolism, synthesis, and homeostasis is significant, affecting processes such as trafficking from the trans-golgi network and disruption of lipid rafts. These effects underscore the potential of schweinfurthins as novel therapeutic agents targeting the lipid requirements of cancer cells (Koubek et al., 2018).
Propiedades
Fórmula molecular |
C29H36O5 |
|---|---|
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
(2R,4aR,9aR)-7-[(E)-2-[3,5-dihydroxy-4-(3-methylbut-2-enyl)phenyl]ethenyl]-1,1,4a-trimethyl-3,4,9,9a-tetrahydro-2H-xanthene-2,5-diol |
InChI |
InChI=1S/C29H36O5/c1-17(2)6-9-21-22(30)13-19(14-23(21)31)8-7-18-12-20-16-25-28(3,4)26(33)10-11-29(25,5)34-27(20)24(32)15-18/h6-8,12-15,25-26,30-33H,9-11,16H2,1-5H3/b8-7+/t25-,26-,29-/m1/s1 |
Clave InChI |
CGJIPMVTBQUUQL-GEDZTWKOSA-N |
SMILES isomérico |
CC(=CCC1=C(C=C(C=C1O)/C=C/C2=CC3=C(C(=C2)O)O[C@@]4(CC[C@H](C([C@H]4C3)(C)C)O)C)O)C |
SMILES canónico |
CC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)O)OC4(CCC(C(C4C3)(C)C)O)C)O)C |
Sinónimos |
schweinfurthin G |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1258791.png)
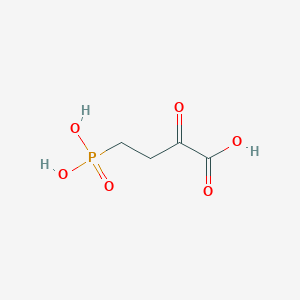
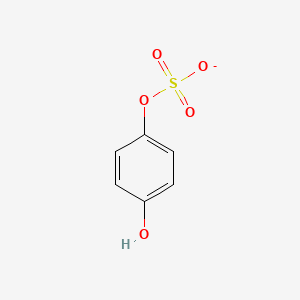
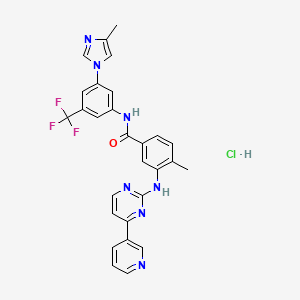
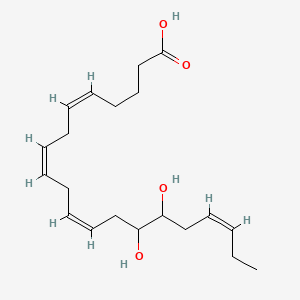

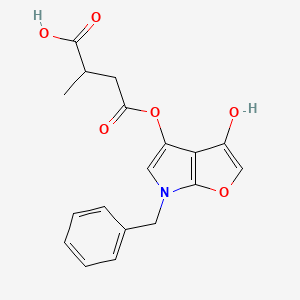

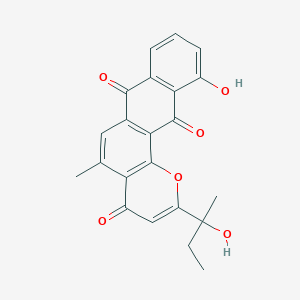

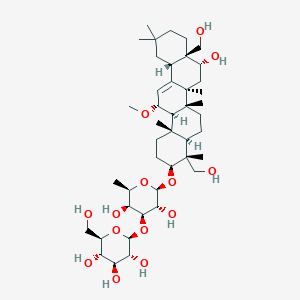
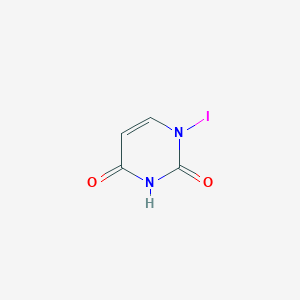
![6-Benzyl-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B1258812.png)
